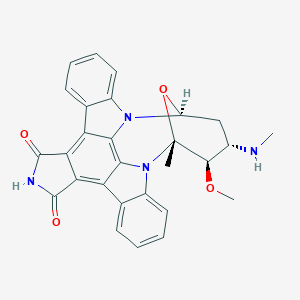

7-Oxostaurosporine

Übersicht

Beschreibung

7-Oxostaurosporine is a naturally occurring indolocarbazole alkaloid first isolated from Streptomyces platensis . Its molecular formula is C28H24N4O4 (MW: 480.5), featuring a bicyclic core structure with a ketone group at the C-7 position . This compound is a potent inhibitor of protein kinase C (PKC), with IC50 values in the nanomolar range, and exhibits broad-spectrum biological activities, including anticancer, antiparasitic, and antiproliferative effects .

Synthetic routes for this compound involve sequential metal catalysis, such as Pd<sup>0</sup>-catalyzed indolocarbazole addition to alkoxyallene, Ru-catalyzed olefin migration, and Pd<sup>II</sup>-catalyzed oxidative cyclization, enabling access to both natural pyranose and non-natural septanose glycosides . Despite its structural similarity to staurosporine (STS), this compound’s oxidized C-7 position enhances its fluorescence and alters solubility, being soluble in DMSO, methanol, or ethanol but poorly water-soluble .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Oxo-Staurosporin umfasst mehrere wichtige Schritte, darunter die Bildung des Indolocarbazol-Kerns und die anschließende Funktionalisierung. Ein üblicher Syntheseweg beginnt mit der elektrophilen Reaktion von Staurosporin-Derivaten mit Reagenzien wie N-Chlorsuccinimid und N-Bromsuccinimid, um Halogenatome an bestimmten Positionen einzuführen. Dies wird gefolgt von Oxidationsreaktionen unter Verwendung von Basen wie Kalium-tert-butoxid, um die gewünschten 7-Oxo-Derivate zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 7-Oxo-Staurosporin kann durch heterologe Expression und Prozessoptimierung erreicht werden. Durch die Integration von multi-copy-biosynthetischen Genclustern in gut charakterisierte heterologe Wirte wie Streptomyces albus und die Optimierung von Fermentationsprozessen können hohe Ausbeuten an 7-Oxo-Staurosporin erzielt werden. Diese Methode hat sich gezeigt, dass sie die Produktionsniveaus im Vergleich zu nativen Produzenten deutlich erhöht .

Analyse Chemischer Reaktionen

Metal-Catalyzed Synthetic Approaches

Sequential metal catalysis enables scalable synthesis of 7-oxostaurosporine and its analogs:

-

Pd<sup>0</sup>-Catalyzed Alkoxyallene Addition : Couples indolocarbazole with alkoxyallene, followed by ring-closing metathesis .

-

Ru-Catalyzed Olefin Migration : Chemoselective isomerization of terminal alkenes to internal positions .

-

Pd<sup>II</sup>-Oxidative Cyclization : Forms the bicyclic core structure, achieving pyranose and septanose glycosides .

Key Advantages :

Structural Modifications and Derivatives

This compound serves as a scaffold for bioactive derivatives:

Hydroxy Derivatives

Isolation from Eudistoma vannamei tunicate yielded two hydroxylated analogs :

-

2-Hydroxy-7-oxostaurosporine : IC<sub>50</sub> = 3.4 nM (HL-60 cells).

-

3-Hydroxy-7-oxostaurosporine : IC<sub>50</sub> = 4.1 nM (HL-60 cells).

Table 2: Cytotoxicity of this compound Derivatives

| Compound | HL-60 (IC<sub>50</sub>, nM) | HCT-116 (IC<sub>50</sub>, nM) | Selectivity Index (HL-60 vs. PBMC) |

|---|---|---|---|

| This compound | 80 | 120 | 26.46 |

| Staurosporine | 430 | 550 | 2.00 |

Stability and Reactivity

-

Solubility : Limited in water; soluble in DMSO, methanol, and chloroform .

-

Degradation : Susceptible to light and pH extremes; storage at -20°C recommended .

Mechanistic Insights into Biological Activity

The carbonyl group at C-7 enhances kinase binding via:

-

Hydrogen Bonding : Interactions with ATP-binding pockets of PKC isoforms .

-

Fluorescence : The 7-oxo group enables real-time tracking of cellular uptake .

Figure 1 : Proposed binding mode of this compound to PKC (modeled after ).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

7-Oxostaurosporine has been investigated for its potential as an anticancer agent due to its ability to inhibit protein kinase C (PKC), a key regulator in cell proliferation and survival pathways.

- Mechanism of Action : It has been shown to induce cell cycle arrest in the G2 phase, particularly in K-562 leukemia cells, thereby inhibiting their proliferation .

- Efficacy : In vitro studies indicate that this compound demonstrates significant cytotoxicity against various tumor cell lines, with IC₅₀ values in the nanomolar range .

Protein Kinase Inhibition

As a selective inhibitor of PKC, this compound plays a crucial role in modulating signaling pathways associated with cancer progression.

- Inhibition Concentration : The compound effectively inhibits PKC activity at concentrations as low as 3 ng/ml .

- Research Implications : Its specificity for PKC makes it a valuable tool for studying PKC-related signaling pathways and their implications in cancer biology.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Cellular Protection : Studies indicate that it can protect neuronal cells from apoptosis induced by various stressors, although further research is needed to elucidate the underlying mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing efficacy against certain bacterial strains.

- Potential Applications : Its antibacterial and antifungal activities suggest possible applications in treating infections caused by resistant pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated that it was significantly more cytotoxic than staurosporine itself, with enhanced selectivity towards cancerous cells over normal cells .

| Cell Line | IC₅₀ (nM) | Comparison with Staurosporine |

|---|---|---|

| K-562 (Leukemia) | <10 | 14 times more cytotoxic |

| HCT116 (Colon) | <20 | Significantly more effective |

Case Study 2: PKC Inhibition

Research published in J-Stage highlighted the compound's ability to inhibit PKC activity in vitro and its effects on cell cycle dynamics in K-562 cells, reinforcing its potential as a therapeutic agent in oncology .

Wirkmechanismus

7-oxo Staurosporine exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thereby inhibiting kinase activity. This inhibition leads to the disruption of various signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key indolocarbazole derivatives and their properties are compared below:

Key Structural Differences:

- This compound vs. STS : The ketone group at C-7 in this compound replaces the hydroxyl group in STS, reducing water solubility but enhancing fluorescence . Both share a lactam ring and methylamine at C-4′, critical for kinase binding .

- This compound vs. K252a : K252a lacks the glycosidic sugar moiety, leading to reduced selectivity for PKC compared to this compound .

Antiparasitic Activity:

- This compound showed superior activity against Leishmania donovani (IC50 = 0.56 ± 0.06 μM) and Trypanosoma cruzi (IC50 = 1.58 ± 0.52 μM), outperforming STS and K252a . Against Naegleria fowleri, it exhibited IC50 values of 0.08–1.28 μM, surpassing miltefosine (IC50 = 38.74–81.57 μM) .

- STS demonstrated comparable antiparasitic effects but with higher cytotoxicity in mammalian cells (selectivity index = 52 for this compound vs. 30 for STS) .

Anticancer Activity:

- This compound induced G2/M arrest and apoptosis in tumor cells at sub-toxic concentrations (0.1–1.0 μM), with in vivo tumor growth inhibition of 56.1% at 6 mg/kg .

- STS is more potent in vitro (IC50 < 0.1 μM) but lacks clinical utility due to off-target kinase effects .

Mechanistic Insights

- Kinase Inhibition: this compound binds to the ATP-binding pocket of PKC, disrupting downstream NF-κB signaling . STS, in contrast, non-selectively inhibits >50 kinases .

- Apoptosis Induction : Both compounds activate mitochondrial apoptosis via ROS production, but this compound uniquely stabilizes p53 in a subset of cancers .

Biologische Aktivität

7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has garnered attention due to its significant biological activities, particularly in the fields of oncology and parasitology. This compound exhibits potent cytotoxic effects against various cancer cell lines and demonstrates inhibitory activity against specific protein kinases. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is structurally related to staurosporine, which was first isolated from the fermentation broth of Streptomyces staurosporeus in 1977. The modification at the C-7 position enhances its biological properties. The compound's structure can be represented as follows:

Protein Kinase Inhibition

This compound has been identified as a potent inhibitor of protein kinase C (PKC). Research indicates that it can inhibit PKC activity at concentrations as low as 3 ng/ml, significantly affecting cell cycle progression in K-562 cells by inducing G2 phase arrest . This inhibition is crucial for its anticancer effects, as PKC plays a pivotal role in cell signaling pathways associated with growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

Multiple studies have reported the cytotoxic effects of this compound across various cancer cell lines. For instance:

- IC₅₀ Values : In a study involving a mixture of hydroxy derivatives of this compound, IC₅₀ values were found in the nanomolar range, indicating strong cytotoxicity—up to 14 times more potent than staurosporine itself against certain tumor cell lines .

The following table summarizes the cytotoxic activity of this compound against different cancer cell lines:

Anti-Amoebic Activity

Recent studies have highlighted the antiamoebic properties of this compound against Acanthamoeba castellanii. The compound showed an IC₅₀ value of approximately 0.92 µM after prolonged exposure (144 hours), leading to non-viable cysts . The mechanism involves inducing apoptosis-like processes characterized by chromatin condensation and mitochondrial dysfunction, which are critical for effective amoebicidal activity.

Case Studies and Research Findings

- Study on Anticancer Activity : A systematic investigation into the anticancer effects of this compound revealed that it induces significant cell cycle arrest and apoptosis in HL-60 leukemia cells. The study noted an increase in cells accumulating in the G2/M phase, indicating effective targeting of cell division processes .

- Mechanistic Insights : Further evaluation demonstrated that treatment with this compound resulted in reduced ATP levels and compromised mitochondrial membrane potential, confirming its role in inducing cellular stress responses leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the primary structural identification methods for 7-Oxostaurosporine, and how are they validated?

- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, Jimenez et al. (2012) used NMR and MS to confirm the bicyclic core structure and glycoside moieties of this compound derivatives isolated from Eudistoma vannamei. Validation involves cross-referencing spectral data with synthetic analogs or known standards .

Q. How is this compound synthesized in laboratory settings, and what are common challenges?

- Methodological Answer : A sequential metal-catalyzed approach is employed, including Pd(0)-catalyzed indolocarbazole addition, Ru-catalyzed olefin migration, and Pd(II)-mediated oxidative cyclization. Challenges include chemoselectivity in glycoside formation and low yields during bicyclic core assembly. Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) is critical .

Q. What in vitro assays are recommended to assess the anticancer activity of this compound?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) across cancer cell lines (e.g., leukemia, solid tumors) with IC50 determination. Include positive controls (e.g., staurosporine) and validate results via apoptosis markers (e.g., caspase-3 activation). Osada et al. (1992) demonstrated its protein kinase C inhibition, which underpins mechanistic studies .

Advanced Research Questions

Q. How can researchers optimize catalytic steps in this compound synthesis to improve yield and purity?

- Methodological Answer :

- Step 1 : Screen alternative catalysts (e.g., Grubbs catalysts for olefin metathesis) to enhance stereochemical control .

- Step 2 : Employ high-throughput experimentation (HTE) to identify solvent systems (e.g., DMF/THF mixtures) that stabilize reactive intermediates.

- Step 3 : Use preparative HPLC with chiral columns for purification of glycoside enantiomers. Document yield and enantiomeric excess (ee%) for reproducibility .

Q. What strategies address discrepancies in reported cytotoxicity data for this compound across studies?

- Methodological Answer :

- Factor 1 : Standardize cell culture conditions (e.g., serum concentration, hypoxia levels) to minimize variability in IC50 values .

- Factor 2 : Validate compound stability in assay media via LC-MS to rule out degradation artifacts.

- Factor 3 : Cross-test derivatives (e.g., septanose analogs) to isolate structural determinants of potency .

Q. How should researchers design studies to explore off-target effects of this compound in kinase inhibition?

- Methodological Answer :

- Approach 1 : Use kinome-wide profiling (e.g., kinase inhibitor beads or ATP-competitive assays) to identify non-canonical targets .

- Approach 2 : Apply molecular docking simulations to predict binding affinities for kinase domains beyond PKC. Validate via mutagenesis (e.g., Ala-scanning of ATP-binding pockets) .

Q. What analytical techniques are essential for characterizing this compound stability under physiological conditions?

- Methodological Answer :

- Technique 1 : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., oxidation at the oxo-group).

- Technique 2 : Use circular dichroism (CD) spectroscopy to assess conformational changes in aqueous buffers .

Q. Data Contradiction Analysis

Q. How can conflicting reports on this compound’s tumor suppressor efficacy be reconciled?

- Methodological Answer :

- Hypothesis Testing : Compare in vivo models (e.g., xenografts vs. syngeneic tumors) to evaluate microenvironmental influences.

- Meta-Analysis : Aggregate published IC50 values using standardized normalization (e.g., log-transformed data) to identify outliers or dose-response trends .

Q. Experimental Design Considerations

Q. What controls are critical when assessing this compound’s synergy with other anticancer agents?

- Methodological Answer :

- Control 1 : Include monotherapy arms for both this compound and the co-administered drug.

- Control 2 : Use isobologram analysis to distinguish additive vs. synergistic effects. Calculate combination indices (CI) via the Chou-Talalay method .

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Guideline 1 : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in public repositories.

- Guideline 2 : Report synthetic yields, purity (e.g., HPLC traces), and storage conditions (-80°C under argon) to minimize batch-to-batch variability .

Eigenschaften

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.